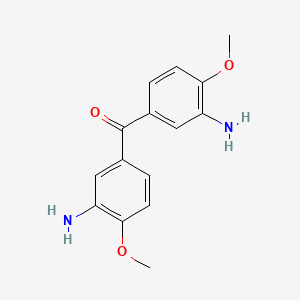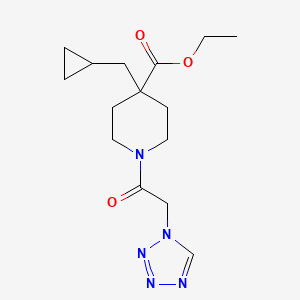
1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, it has been suggested that the compound may exert its cytotoxic, anti-inflammatory, and antibacterial effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit bacterial growth. In addition, it has been reported to have low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its potential use in the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. However, the limitations of using this compound include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Development of new derivatives with improved solubility and potency.
3. Evaluation of the compound's potential use in combination therapy with other drugs.
4. Investigation of the compound's potential use in the treatment of other diseases such as viral infections and neurological disorders.
5. Studies to determine the pharmacokinetics and pharmacodynamics of the compound in animal models and humans.
Conclusion:
1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine is a promising compound with potential use in the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. While further studies are needed to fully understand its mechanism of action and improve its solubility and potency, the compound holds great promise for the future of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine can be achieved through a multistep process. The first step involves the reaction of 3-nitrobenzyl chloride with piperazine to form 1-(3-nitrobenzyl)piperazine. The second step involves the reaction of 1-(3-nitrobenzyl)piperazine with 2-furfurylamine to form 1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine. The purity of the compound can be enhanced through recrystallization.
Applications De Recherche Scientifique
1-(2-furylmethyl)-4-(3-nitrobenzyl)piperazine has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has been shown to exhibit cytotoxic activity against cancer cells and anti-inflammatory activity in animal models. In addition, it has been reported to have antibacterial activity against gram-positive bacteria.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-19(21)15-4-1-3-14(11-15)12-17-6-8-18(9-7-17)13-16-5-2-10-22-16/h1-5,10-11H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMIEFGZLDSKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974334 |
Source


|
| Record name | 1-[(Furan-2-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine | |
CAS RN |
5882-37-1 |
Source


|
| Record name | 1-[(Furan-2-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-4-cyclopropyl-1-{[2-methoxy-5-(1H-pyrazol-1-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5681223.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(5-propyl-2-furyl)methyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5681228.png)
![N,N-dimethyl-2-({[(7-methyl-1-benzofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5681235.png)
![7-isopropyl-5-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5681236.png)
![1-cyclopropyl-N-isobutyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5681242.png)

![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5681264.png)
![1-(1-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5681307.png)

![ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)

![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)
![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)